molecular formula C16H14N2O3S B5805862 N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide

Numéro de catalogue B5805862
Poids moléculaire: 314.4 g/mol
Clé InChI: JZHANBCMYOEZJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It was first synthesized in 2008 by scientists at the University of California, San Francisco. ESI-09 has been found to have potential applications in a variety of fields, including neuroscience, cancer research, and immunology.

Mécanisme D'action

ESI-09 works by binding to specific proteins and inhibiting their activity. In the case of GIRK2, ESI-09 binds to a specific site on the protein and prevents it from opening in response to neurotransmitters. This reduces the excitability of neurons and can have therapeutic effects in neurological disorders.
In the case of STAT3, ESI-09 binds to a specific site on the protein and prevents it from entering the nucleus of the cell. This reduces the expression of genes involved in cell proliferation and survival, leading to the inhibition of tumor growth.
In the case of RORγt, ESI-09 binds to a specific site on the protein and prevents it from binding to DNA. This reduces the differentiation of Th17 cells, which can be beneficial in autoimmune diseases.
Biochemical and Physiological Effects:
ESI-09 has been found to have a variety of biochemical and physiological effects. In addition to its effects on specific proteins, it has also been shown to have anti-inflammatory effects and to promote the differentiation of regulatory T cells, which can suppress immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of ESI-09 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a high potency and selectivity for its target proteins.
One limitation of ESI-09 is that it can be toxic at high concentrations, which can limit its use in certain experiments. It also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
List of

Orientations Futures

1. Investigate the potential of ESI-09 as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
2. Explore the use of ESI-09 in combination with chemotherapy drugs for the treatment of cancer.
3. Investigate the potential of ESI-09 as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
4. Develop more potent and selective inhibitors of GIRK2, STAT3, and RORγt based on the structure of ESI-09.
5. Investigate the effects of ESI-09 on other proteins and pathways that may be involved in disease pathogenesis.
Conclusion:
ESI-09 is a small molecule inhibitor that has potential applications in a variety of scientific research fields. Its ability to inhibit specific proteins makes it a promising candidate for the treatment of neurological disorders, cancer, and autoimmune diseases. While it has some limitations, further research into its mechanisms of action and potential therapeutic applications could lead to significant advances in these fields.

Méthodes De Synthèse

The synthesis of ESI-09 involves several steps. The starting material is 3-ethynylaniline, which is first reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-aminophenylacetic acid to yield ESI-09.

Applications De Recherche Scientifique

ESI-09 has been found to have potential applications in a variety of scientific research fields. In neuroscience, it has been shown to inhibit the activity of a protein called GIRK2, which is involved in the regulation of neuronal excitability. This makes ESI-09 a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
In cancer research, ESI-09 has been found to inhibit the growth of tumor cells by targeting a protein called STAT3. This protein is overexpressed in many types of cancer and is involved in cell proliferation and survival. ESI-09 has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
In immunology, ESI-09 has been found to inhibit the activity of a protein called RORγt, which is involved in the differentiation of T helper 17 (Th17) cells. Th17 cells play a role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Inhibiting the activity of RORγt with ESI-09 could potentially be a therapeutic strategy for these diseases.

Propriétés

IUPAC Name

N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-3-13-5-4-6-15(11-13)18-22(20,21)16-9-7-14(8-10-16)17-12(2)19/h1,4-11,18H,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHANBCMYOEZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3-ethynylphenyl)sulfamoyl]phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.